molecular formula C17H22N2O2 B6698893 N-(2-carbamoylcyclopentyl)-4-cyclobutylbenzamide

N-(2-carbamoylcyclopentyl)-4-cyclobutylbenzamide

Cat. No.: B6698893
M. Wt: 286.37 g/mol
InChI Key: XWANKMQZGUAKHA-UHFFFAOYSA-N
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Description

N-(2-carbamoylcyclopentyl)-4-cyclobutylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a cyclobutyl group and a carbamoylcyclopentyl moiety, which contribute to its distinctive properties.

Properties

IUPAC Name

N-(2-carbamoylcyclopentyl)-4-cyclobutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-16(20)14-5-2-6-15(14)19-17(21)13-9-7-12(8-10-13)11-3-1-4-11/h7-11,14-15H,1-6H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWANKMQZGUAKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)C(=O)NC3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylcyclopentyl)-4-cyclobutylbenzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-cyclobutylbenzoic acid with a suitable amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the carbamoylcyclopentyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylcyclopentyl)-4-cyclobutylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the benzamide core.

Scientific Research Applications

N-(2-carbamoylcyclopentyl)-4-cyclobutylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-carbamoylcyclopentyl)-4-cyclobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-carbamoylcyclopentyl)-4-cyclobutylbenzamide include other benzamide derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is its specific combination of the cyclobutyl and carbamoylcyclopentyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

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